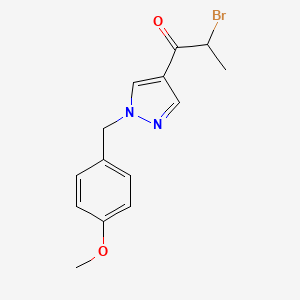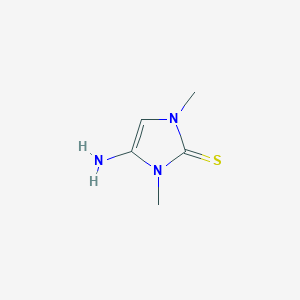
3-Chloro-2,6-dimethyl-pyridin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dimethyl-pyridin-4-ylamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.
Scientific Research Applications
3-Chloro-2,6-dimethyl-pyridin-4-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 4-Amino-2,6-dimethylpyridine
- 4-Chloro-2,6-dimethylpyridine
- 2-Amino-4,6-dimethylpyridine
Comparison: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and potential applications compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the amino group provides sites for further functionalization.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) |
InChI Key |
BJJONPBLZUOITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)





![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)




